molecular formula C18H15N5O2 B5836233 methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate

methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate

Cat. No.: B5836233
M. Wt: 333.3 g/mol
InChI Key: LDNJJELNVBAREU-YBFXNURJSA-N
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Description

Methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate is a complex organic compound that belongs to the class of triazine derivatives Triazines are a group of nitrogen-containing heterocycles that have significant applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate typically involves a multi-step process. One common method includes the nucleophilic substitution of phenylhydrazine with a triazine precursor. The reaction is carried out in the presence of a base, such as sodium methoxide, in methanol under reflux conditions . The resulting intermediate is then reacted with methyl 4-formylbenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate involves its interaction with specific molecular targets and pathways. The triazine moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate is unique due to its specific chemical structure, which allows for diverse chemical reactions and potential applications in various fields. Its ability to undergo multiple types of reactions and its bioactive properties make it a valuable compound for scientific research.

Properties

IUPAC Name

methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-25-17(24)15-9-7-13(8-10-15)11-19-22-18-21-16(12-20-23-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNJJELNVBAREU-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC2=NC(=CN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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